4-[(3E)-3-hydroxyiminobutyl]phenol
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Overview
Description
4-[(3E)-3-hydroxyiminobutyl]phenol is an organic compound with the molecular formula C10H13NO2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique structure, which includes a hydroxyimino group (-C=NOH) attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-3-hydroxyiminobutyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chlorophenol, the hydroxyimino group can be introduced through a series of reactions involving the formation of an intermediate oxime, followed by reduction and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-3-hydroxyiminobutyl]phenol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and substituted phenols.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
4-[(3E)-3-hydroxyiminobutyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3E)-3-hydroxyiminobutyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, making it an effective antioxidant. The hydroxyimino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzaldehyde: Similar in structure but lacks the hydroxyimino group.
4-hydroxyacetophenone: Contains a ketone group instead of the hydroxyimino group.
4-hydroxybenzonitrile: Contains a nitrile group instead of the hydroxyimino group.
Uniqueness
4-[(3E)-3-hydroxyiminobutyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a hydroxyimino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
58484-75-6 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(3E)-3-hydroxyiminobutyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8+ |
InChI Key |
QSZRELCLIQMHDW-DHZHZOJOSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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